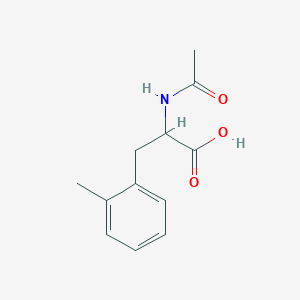

2-acetamido-3-(2-methylphenyl)propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-acetamido-3-(2-methylphenyl)propanoic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with a 2-methyl group and the amino group is acetylated

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-(2-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the acetylation of 2-methylphenylalanine. The reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2-acetamido-3-(2-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Applications De Recherche Scientifique

Overview

2-acetamido-3-(2-methylphenyl)propanoic acid, also known as a derivative of phenylalanine, is a compound of significant interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and relevant case studies that highlight its potential therapeutic benefits.

Medicinal Chemistry

- Anticonvulsant Properties : Research has indicated that derivatives of this compound exhibit anticonvulsant activity. Studies have shown that certain derivatives can effectively reduce seizure activity in animal models, demonstrating their potential as novel anticonvulsants .

- Cancer Research : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Results suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotection

- Oxidative Stress Reduction : Studies have demonstrated that this compound can mitigate oxidative stress in neuronal cells, suggesting a protective role against neurodegenerative diseases . This property is crucial for developing treatments for conditions like Alzheimer's and Parkinson's disease.

Enzyme Inhibition

- The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes such as proliferation and apoptosis, making it a candidate for further exploration in metabolic disorders .

Anticonvulsant Activity Study

A study evaluated the anticonvulsant effects of various derivatives of this compound in rodent models. The results indicated significant reductions in seizure frequency compared to control groups, highlighting its potential as a therapeutic agent for epilepsy .

Cancer Cell Line Study

In another comprehensive study, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The findings demonstrated dose-dependent cytotoxicity, suggesting that it may serve as an effective anticancer agent by inducing apoptosis in malignant cells .

Mécanisme D'action

The mechanism of action of 2-acetamido-3-(2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

2-acetamido-3-(2-methylphenyl)propanoic acid can be compared with other similar compounds, such as:

2-acetamido-3-(4-methoxyphenyl)propanoic acid: This compound has a methoxy group instead of a methyl group on the aromatic ring, which can affect its chemical properties and biological activity.

2-acetamido-3-(4-methylphenyl)propanoic acid: Similar to the target compound but with the methyl group in a different position on the aromatic ring, leading to potential differences in reactivity and function.

2-acetamido-3-methyl-pentanoic acid: A structurally related compound with a different carbon chain length, which can influence its physical and chemical properties.

Activité Biologique

2-Acetamido-3-(2-methylphenyl)propanoic acid, also known as a derivative of acetamide, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an acetamido group and a 2-methylphenyl substituent, suggesting possible interactions with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C12H15NO3, and it features a propanoic acid backbone with an acetamido functional group. The presence of the methylphenyl moiety may influence its lipophilicity and bioavailability, which are critical factors for biological activity.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.

- Receptor Binding : Interaction studies indicate binding affinity to various biological receptors, which could modulate cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation, suggesting that this compound might also possess similar effects.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound could be explored for its anticancer potential.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Potential inhibition of COX enzymes | |

| Anticancer | Cytotoxic effects on HepG2 cells | |

| Enzyme Interaction | Binding affinities to metabolic enzymes |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | TBD | Potential anti-inflammatory agent |

| Related Acetamides | Varies | Various anticancer activities reported |

Case Studies

- In Vitro Studies : A study involving the HepG2 liver cancer cell line demonstrated that compounds similar to this compound showed significant anti-proliferative activity. The IC50 values ranged from 10 µM to over 30 µM depending on the substituents on the phenyl ring, indicating structure-dependent activity .

- Mechanistic Insights : Research has indicated that derivatives of this compound can modulate signaling pathways associated with apoptosis in cancer cells. This suggests a potential role in cancer therapy by promoting programmed cell death in malignant cells .

Propriétés

IUPAC Name |

2-acetamido-3-(2-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-5-3-4-6-10(8)7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWQZRDVHNINGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5463-90-1 |

Source

|

| Record name | NSC20159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.